molecular formula C19H20ClN3O4S B10999050 N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10999050
M. Wt: 421.9 g/mol
InChI Key: ZKYGKDIVMCFVDP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorobenzyl group and a dioxidotetrahydrothiophenyl group, which contribute to its unique chemical properties. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 4-chlorobenzyl chloride.

    Coupling Reaction: The 4-chlorobenzyl chloride is then reacted with 4-aminobenzamide under basic conditions to form the intermediate N-(4-chlorobenzyl)-4-aminobenzamide.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The final step involves the reaction of the intermediate with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H19ClN2O6S
  • Molecular Weight : 438.88 g/mol
  • IUPAC Name : N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

The compound's structure includes a chlorobenzyl group and a dioxidotetrahydrothiophenyl moiety, which contribute to its biological activity. The presence of these functional groups is essential for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Compounds in this class have been evaluated for their anticancer properties. Specific derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others . The anticancer mechanism may involve apoptosis induction or inhibition of cell proliferation through specific signaling pathways.

Antitubercular Activity

Some studies have explored the potential of these compounds against Mycobacterium tuberculosis. The evaluation included both in vitro and in vivo studies, demonstrating that certain derivatives possess significant antitubercular activity by inhibiting vital mycobacterial enzymes .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various acetamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens. The study utilized turbidimetric methods to assess efficacy and found that certain derivatives were particularly effective against resistant strains .

Case Study 2: Anticancer Screening

In another investigation, researchers synthesized a series of compounds based on the structure of this compound and assessed their anticancer properties using the Sulforhodamine B assay. Results indicated that some derivatives significantly inhibited cell growth in breast cancer models, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-4-aminobenzamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(4-methylbenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to the presence of both the chlorobenzyl and dioxidotetrahydrothiophenyl groups

Biological Activity

N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN2O6S
  • Molecular Weight : 438.88 g/mol
  • CAS Number : 585549-15-1

The compound features a chlorobenzyl group and a dioxidotetrahydrothiophenyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit inhibition of histone deacetylases (HDACs) . HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that related compounds can selectively inhibit HDACs with varying potency, leading to significant antitumor effects in vitro and in vivo .

Antitumor Effects

Recent studies have demonstrated that this compound exhibits promising antitumor activity. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HepG22.66Induction of G2/M phase arrest
A27801.73Apoptosis induction
Wild-type HBV1.99Anti-HBV activity

The compound's ability to induce apoptosis and cell cycle arrest is attributed to its interaction with HDACs, leading to altered gene expression profiles that favor tumor suppression.

Enzyme Inhibition

Inhibitory activity against HDACs has been a focal point in evaluating the biological activity of this compound. The IC50 values for various HDAC isoforms are critical for understanding its selectivity and potency:

HDAC IsoformIC50 (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

These values indicate a selective inhibition profile that could be leveraged in therapeutic applications for solid tumors .

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    A study involving HepG2 cells demonstrated that treatment with this compound resulted in significant growth inhibition compared to control groups, supporting its potential as an effective anticancer agent.
  • Combination Therapy :
    Research has suggested that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, particularly with drugs like taxol and camptothecin .
  • In Vivo Studies :
    Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to untreated controls, indicating its potential for further development as an antitumor drug .

Properties

Molecular Formula

C19H20ClN3O4S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H20ClN3O4S/c20-15-5-1-13(2-6-15)11-21-18(24)14-3-7-16(8-4-14)22-19(25)23-17-9-10-28(26,27)12-17/h1-8,17H,9-12H2,(H,21,24)(H2,22,23,25)

InChI Key

ZKYGKDIVMCFVDP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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